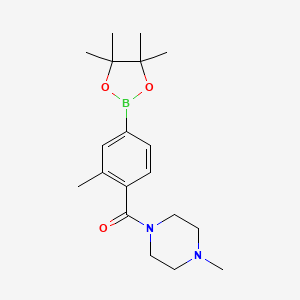
(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone
描述
(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H29BN2O3 and its molecular weight is 344.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone is a boron-containing organic molecule with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The compound has the following chemical properties:
- Molecular Formula : CHBNO
- Molecular Weight : 305.32 g/mol
- CAS Number : 1246765-29-6
Biological Activity Overview
Research indicates that compounds containing boron often exhibit unique biological activities due to their ability to form stable complexes with biomolecules. The specific compound under consideration has been investigated for its potential as a therapeutic agent against various diseases.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of certain kinases or enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : The compound could interfere with key signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
- Kinase Inhibition :
- Anticancer Activity :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Kinase Inhibition | Significant inhibition of CDKs | |
| Anticancer Activity | Induction of apoptosis in cancer cells | |
| Neuroprotective Effects | Reduction in oxidative stress |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Level | Notes |
|---|---|---|
| Basic piperazine structure | Moderate | Essential for activity |
| Boron-containing moiety | High | Enhances binding affinity |
| Methyl substitution | Variable | Influences pharmacokinetics |
科学研究应用
Chemical Properties and Structure
The compound is characterized by its unique structural features that include a dioxaborolane moiety and a piperazine ring. Its molecular formula is , and it has a molecular weight of 303.31 g/mol. The presence of the boron atom in the dioxaborolane structure enhances its reactivity and potential for use in various chemical reactions.
Anticancer Activity
Research has indicated that compounds containing dioxaborolane groups exhibit promising anticancer properties. The boron atom can interact with biological systems in ways that enhance drug efficacy. For instance, studies have shown that derivatives of dioxaborolanes can inhibit tumor growth by targeting specific cellular pathways involved in cancer cell proliferation .
Neuropharmacology
The piperazine component of the compound suggests potential applications in neuropharmacology. Piperazines are known to exhibit various pharmacological activities, including anxiolytic and antidepressant effects. The incorporation of the dioxaborolane moiety may enhance the bioavailability and effectiveness of these properties .
Polymer Chemistry
The compound can serve as a building block for synthesizing advanced polymers. Its ability to participate in cross-linking reactions makes it valuable for developing materials with enhanced mechanical properties and thermal stability. Research has demonstrated that incorporating boron-containing compounds into polymer matrices can improve their performance characteristics .
Sensors and Electronics
Due to its unique electronic properties, this compound has potential applications in the development of sensors and electronic devices. The boron atom can facilitate charge transfer processes, making it suitable for use in organic semiconductors and photovoltaic cells .
Synthesis and Reaction Pathways
The synthesis of (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions that may include:
- Borylation Reactions : Utilizing boronic acids or esters to introduce the dioxaborolane moiety.
- Piperazine Functionalization : Modifying piperazine derivatives to enhance solubility and bioactivity.
These synthetic pathways are crucial for tailoring the compound's properties for specific applications.
Case Studies
属性
IUPAC Name |
(4-methylpiperazin-1-yl)-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O3/c1-14-13-15(20-24-18(2,3)19(4,5)25-20)7-8-16(14)17(23)22-11-9-21(6)10-12-22/h7-8,13H,9-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFFWAOKXLAPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCN(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















